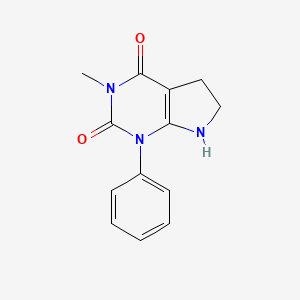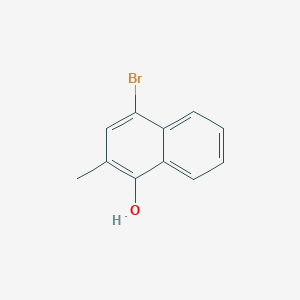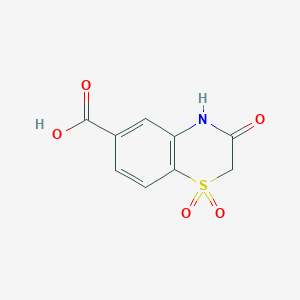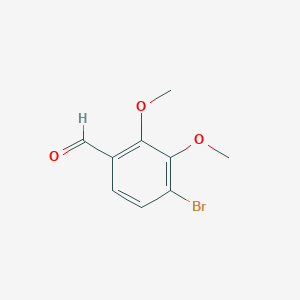
4-Bromo-2,3-dimethoxybenzaldehyde
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-Bromo-2,3-dimethoxybenzaldehyde is an organic compound with the molecular formula C9H9BrO3 It is a derivative of benzaldehyde, where the benzene ring is substituted with bromine and two methoxy groups
准备方法
Synthetic Routes and Reaction Conditions: 4-Bromo-2,3-dimethoxybenzaldehyde can be synthesized through the bromination of 2,3-dimethoxybenzaldehyde using N-bromosuccinimide (NBS) as the brominating agent . The reaction typically occurs in an organic solvent such as dichloromethane at room temperature. The bromination process is selective, targeting the position adjacent to the methoxy groups.
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale bromination reactions under controlled conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
化学反应分析
Types of Reactions: 4-Bromo-2,3-dimethoxybenzaldehyde undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation Reactions: The aldehyde group can be oxidized to form carboxylic acids or other oxidized derivatives.
Reduction Reactions: The aldehyde group can be reduced to form alcohols.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents.
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.
Reduction: Reagents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Major Products:
Substitution: Formation of various substituted benzaldehydes.
Oxidation: Formation of 4-bromo-2,3-dimethoxybenzoic acid.
Reduction: Formation of 4-bromo-2,3-dimethoxybenzyl alcohol.
科学研究应用
4-Bromo-2,3-dimethoxybenzaldehyde has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a building block for drug development, particularly in the synthesis of compounds with therapeutic potential.
Industry: Utilized in the production of fine chemicals and specialty materials.
作用机制
The mechanism of action of 4-Bromo-2,3-dimethoxybenzaldehyde depends on its specific application. In biological systems, it may interact with cellular targets through its aldehyde group, forming covalent bonds with nucleophilic sites on proteins or DNA. The bromine and methoxy groups can influence its reactivity and binding affinity, potentially affecting various biochemical pathways.
相似化合物的比较
4-Bromo-2,5-dimethoxybenzaldehyde: Similar structure but with different positioning of methoxy groups.
2-Bromo-3,4-dimethoxybenzaldehyde: Another isomer with bromine and methoxy groups in different positions.
4-Bromo-3,5-dimethoxybenzaldehyde: Differently substituted benzaldehyde with potential variations in reactivity and applications.
Uniqueness: 4-Bromo-2,3-dimethoxybenzaldehyde is unique due to its specific substitution pattern, which can influence its chemical reactivity and potential applications. The positioning of the bromine and methoxy groups can affect its electronic properties and interactions with other molecules, making it a valuable compound for targeted synthesis and research.
属性
分子式 |
C9H9BrO3 |
|---|---|
分子量 |
245.07 g/mol |
IUPAC 名称 |
4-bromo-2,3-dimethoxybenzaldehyde |
InChI |
InChI=1S/C9H9BrO3/c1-12-8-6(5-11)3-4-7(10)9(8)13-2/h3-5H,1-2H3 |
InChI 键 |
SDCMLDZFKNWYMR-UHFFFAOYSA-N |
规范 SMILES |
COC1=C(C=CC(=C1OC)Br)C=O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![tert-Butyl 1,6-diazaspiro[4.5]decane-1-carboxylate](/img/structure/B11869611.png)
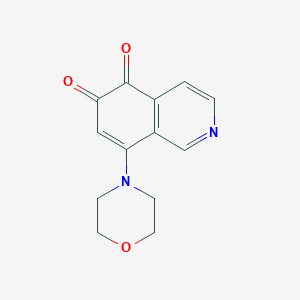
![Ethyl 3-(1,4-dioxa-8-azaspiro[4.5]decan-8-yl)propanoate](/img/structure/B11869626.png)

![7-Chloro-2-(4-chlorobutyl)-2H-pyrazolo[4,3-d]pyrimidine](/img/structure/B11869637.png)


![3-Phenyl-1H-pyrrolo[2,3-b]pyridine-5-carboxylic acid](/img/structure/B11869655.png)

